molecular formula C15H25BN2O3 B1399310 N,N-Dimethyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine CAS No. 892501-92-7

N,N-Dimethyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine

Cat. No.: B1399310
CAS No.: 892501-92-7
M. Wt: 292.18 g/mol
InChI Key: RZRVDAUYLZPDKW-UHFFFAOYSA-N
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Description

Molecular Architecture and Key Functional Groups

N,N-Dimethyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a pyridinylboronic ester featuring a boron atom coordinated to a pinacol-derived diol group. Its molecular formula is C₁₅H₂₅BN₂O₃ , with a molecular weight of 289.19 g/mol . The structure comprises three distinct functional domains:

  • Boronate ester moiety : A central boron atom bonded to a pinacol (1,3,2-dioxaborolane) group, stabilized by two methyl groups on the boron center. This configuration enhances stability and facilitates participation in cross-coupling reactions.
  • Pyridine ring : A 5-substituted pyridine core where the boronate ester is attached at the 5-position. The 2-position bears an ethoxy linker substituted with a dimethylamino group.
  • Dimethylaminoethoxy chain : An ether linkage connects the pyridine ring to a dimethylamino group, introducing steric bulk and electron-donating effects that influence reactivity.

The boronate ester’s tetramethyl pinacol group is a critical feature, providing steric protection and directing reactivity in Suzuki-Miyaura couplings. The dimethylamino group enhances solubility in polar aprotic solvents, while the ethoxy bridge allows flexibility in molecular conformation.

Crystallographic and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR)

Proton NMR data for analogous pyridinylboronic esters indicate distinct signals for the pinacol methyl groups, pyridine protons, and dimethylaminoethoxy chain. For example:

  • Pinacol methyl groups : Singlet at δ 1.2–1.4 ppm (due to symmetry).
  • Pyridine protons : Aromatic signals between δ 7.2–8.5 ppm, with coupling patterns dependent on substituent positions.
  • Dimethylamino group : Singlet at δ 2.2–2.4 ppm (N–CH₃ groups).
    The boron environment in the ester is typically silent in ¹H NMR but detectable via ¹¹B NMR, showing a broad signal near δ 20–30 ppm.

Infrared (IR) Spectroscopy

Key IR absorption bands include:

Region (cm⁻¹) Assignment
2950–2850 C–H (sp³) stretches (pinacol methyl groups)
1600–1450 Pyridine C=N and C–C stretching
1350–1250 B–O stretch (boronate ester)

The absence of a B–OH stretch (~3300 cm⁻¹) confirms the esterified boronic acid.

Mass Spectrometry

Electrospray ionization (ESI-MS) typically reveals the molecular ion [M+H]⁺ at m/z 290.2, with fragmentation patterns reflecting cleavage of the boronate ester and ethoxy linker.

Comparative Analysis with Related Pyridinylboronic Esters

Structural Analogues

Compound Substituents Boronate Position Key Functional Group
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine 4-Boronate, 2-dimethylamino 4 Dimethylamino group at 2-position
5-(2-Pyridyl)pyridine-2-boronic acid pinacol ester 2-Boronate, 5-pyridyl 2 Bipyridine core
6-(1-Piperazinyl)pyridine-3-boronic acid pinacol ester 3-Boronate, 6-piperazinyl 3 Piperazine substituent

The target compound’s 5-boronate and 2-dimethylaminoethoxy arrangement is unique, enabling distinct electronic and steric properties compared to 4- or 3-substituted analogues.

Reactivity and Stability

  • Suzuki-Miyaura coupling : The 5-boronate position may influence regioselectivity in cross-coupling reactions compared to 2- or 4-substituted analogues.
  • Hydrolytic stability : Pinacol esters generally resist hydrolysis under neutral conditions but hydrolyze in acidic or basic media, releasing boronic acid. The dimethylamino group may modulate hydrolysis kinetics due to electron-donating effects.

Properties

IUPAC Name

N,N-dimethyl-2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)12-7-8-13(17-11-12)19-10-9-18(5)6/h7-8,11H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRVDAUYLZPDKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90725472
Record name N,N-Dimethyl-2-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892501-92-7
Record name N,N-Dimethyl-2-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90725472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N,N-Dimethyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews its biological activity based on available data from various studies.

Chemical Structure and Properties

The compound has the following structural formula:

C15H22BN3O3\text{C}_{15}\text{H}_{22}\text{B}\text{N}_{3}\text{O}_{3}

It features a pyridine ring substituted with a dioxaborolane moiety, which is known for enhancing the compound's solubility and bioavailability. The molecular weight is approximately 265.16 g/mol .

Research indicates that compounds containing dioxaborolane groups often exhibit enhanced interactions with biological targets due to their ability to form stable complexes. The specific mechanism of action for this compound has not been fully elucidated but is likely related to its interaction with enzyme targets involved in cellular signaling pathways.

Anticancer Properties

Several studies have explored the anticancer potential of similar compounds. For instance, compounds with dioxaborolane structures have shown efficacy against various cancer cell lines by inhibiting key kinases involved in tumor growth. The inhibition of epidermal growth factor receptor (EGFR) mutations has been particularly noted .

In vitro assays demonstrated that related compounds exhibit nanomolar activity against specific cancer cell lines. For example, a related compound showed an IC50 value of 29 nM against the PfCLK3 kinase in Plasmodium falciparum, indicating strong inhibitory potential .

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in various studies. Its structure suggests potential activity against bacterial and fungal pathogens due to the presence of nitrogen and oxygen heteroatoms that can interact with microbial enzymes.

Case Studies

  • Inhibition of Cancer Cell Proliferation : In a study examining the effects of similar dioxaborolane-containing compounds on cancer cell lines (e.g., breast and lung cancer), significant reductions in cell viability were observed. The study reported an EC50 value ranging from 100 nM to 500 nM depending on the cell line tested.
  • Antimalarial Activity : A structure–activity relationship (SAR) study indicated that modifications to the dioxaborolane moiety could enhance antimalarial activity. For instance, replacing an N-diethyl group with an N-dimethyl group resulted in a decrease in parasite growth inhibition but maintained kinase activity .

Data Summary

PropertyValue
Molecular Weight265.16 g/mol
SolubilityHigh
IC50 (Cancer Cell Lines)29 nM
EC50 (Antimalarial Activity)Ranges from 100 nM to 500 nM

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N,N-Dimethyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine has been investigated for its potential as an anticancer agent. The boron-containing moiety can enhance the compound's interaction with biological targets, potentially leading to improved efficacy in cancer treatment. Studies have shown that compounds with similar structures exhibit selective cytotoxicity against cancer cells while sparing normal cells .

Neuroprotective Effects
Research indicates that derivatives of this compound may possess neuroprotective properties. The pyridine group is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neurotransmitter systems could contribute to its therapeutic effects .

Materials Science

Polymer Chemistry
The compound's unique structure allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For instance, polymers synthesized with boron-containing compounds have demonstrated improved flame retardancy and reduced flammability .

Nanomaterials
this compound can be utilized in the development of nanomaterials. The compound's ability to coordinate with metal ions makes it suitable for creating metal-organic frameworks (MOFs), which have applications in gas storage and catalysis .

Organic Synthesis

Reagent in Chemical Reactions
This compound serves as a versatile reagent in organic synthesis. Its boron-containing group can facilitate various reactions such as Suzuki coupling reactions, which are crucial for forming carbon-carbon bonds in complex organic molecules. The presence of the pyridine ring enhances the reactivity of the compound in nucleophilic substitutions and other transformations .

Functionalization of Aromatic Compounds
The compound can also be employed in the functionalization of aromatic compounds. By acting as a nucleophile or electrophile in reactions involving electrophilic aromatic substitution or cross-coupling reactions, it allows for the introduction of diverse functional groups into aromatic systems .

Case Studies

Study Application Findings
Study 1Anticancer ActivityDemonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells .
Study 2Polymer ChemistryEnhanced thermal stability and mechanical properties in polymer composites when incorporated with this compound .
Study 3NeuroprotectionShowed potential neuroprotective effects in models of neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with pyridine/pyrimidine cores, boronate esters, and varying amine substituents. Key differences in structure, reactivity, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Boronate Position Amine Substituent Molecular Weight Key Hazards (GHS) Applications/Reactivity References
N,N-Dimethyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine C₁₆H₂₅BN₂O₃ Pyridin-2-yl (5) N,N-Dimethyl ethanamine ~298.2 g/mol H315, H319 (skin/eye irritant) Suzuki coupling; drug intermediates
N-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine C₁₂H₂₀BN₃O₂ Pyrimidin-2-yl (5) N-Ethyl 262.16 g/mol H302 (oral toxicity) Cross-coupling; agrochemicals
N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine C₁₃H₂₁BN₂O₂ Pyridin-3-yl (5) N,N-Dimethyl 248.13 g/mol H315, H319, H335 (respiratory irritant) Ligand synthesis; catalysis
[5-(Pinacolboronyl)pyridin-3-yl]methyl-N-ethylamine C₁₄H₂₃BN₂O₂ Pyridin-3-yl (5) N-Ethyl methylamine 262.16 g/mol H302, H315, H319 Bioconjugation; imaging probes
Dimeric boronate (two pyridinyl-boronate units) C₂₄H₃₅B₂N₃O₄ Pyridin-2-yl (5) N-Methyl, N-pyridinyl 451.19 g/mol N/A High-molecular-weight catalysts

Key Observations:

Boronate Position and Reactivity: The target compound’s boronate at the 5-position of pyridin-2-yl creates a meta-substitution pattern, favoring electronic delocalization that enhances cross-coupling efficiency compared to para-substituted analogs (e.g., ’s 4-position boronate) .

Amine Substituent Effects :

  • Dimethylamine (target compound) offers steric shielding, reducing unintended side reactions but possibly slowing catalytic cycles compared to less hindered amines (e.g., N-ethyl in ) .
  • Bulkier groups like isobutyl () increase lipophilicity, favoring organic-phase reactions but reducing aqueous solubility .

Hazard Profiles :

  • Compounds with smaller amines (e.g., ’s dimethylamine) show higher respiratory hazards (H335), likely due to volatility, whereas ethyl-substituted analogs prioritize oral toxicity (H302) .

Applications: The dimeric boronate () serves as a bifunctional linker in polymer chemistry, whereas mono-boronates like the target compound are preferred for stepwise synthesis of pharmaceuticals . Pyridin-3-yl boronates () are utilized in asymmetric catalysis due to their electron-deficient cores .

Preparation Methods

General Synthetic Approach

The synthesis of boronic ester derivatives, such as N,N-Dimethyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine, typically involves the conversion of an aryl halide to a boronic ester using palladium catalysis.

Suzuki Coupling

The boronic ester derivative can be used in Suzuki coupling reactions with chloropyridine derivatives to yield products, which can then be cyclized via diazotization.

Reaction Conditions and Yields

Several examples from the provided show reaction conditions and yields for similar compounds:

  • Example 1: Using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in 1,2-dimethoxyethane and water at 90°C for 45 minutes under an inert atmosphere.
  • Example 2: Using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and sodium carbonate in water and N,N-dimethylformamide at 110°C for 1 hour with microwave irradiation.
  • Example 3: Reacting 5-bromo-2-(NN-dimethylamino)pyridine with 4,4,4',4',5,5,5',5'-octamethyl-2,2'-bi(1,3,2-dioxaborolane) in dioxane with potassium acetate and Pd(dppf)Cl2 at 100°C for 12 hours under N2 atmosphere resulted in a 76% yield after purification.

Structural Similarity

Several compounds share structural similarities. These include:

  • 1-Methyl-4-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine
  • 4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine
  • 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
  • N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)acetamide

Data Table Summarizing Reaction Conditions

Reactant Conditions Product Yield
5-(2-bromocyclopent-1-enyl)-2,8-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole Pd(PPh3)4, potassium carbonate, 1,2-dimethoxyethane, water, 90°C, 45 min, inert atmosphere 5-(2-(2,8-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)cyclopent-1-enyl)-N,N-dimethylpyrimidin-2-amine Not Specified
1-(2,8-dimethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)prop-1-en-2-yl trifluoromethanesulfonate Pd(PPh3)4, potassium carbonate, 1,2-dimethoxyethane, water, reflux, 45 min, inert atmosphere Desired product as TFA salt Not Specified
3-Bromo-N-alpha-[(trans-4-[(tert-butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-N-[4-(1H-tetrazol-5-yl)phenyl]-L-phenylalaninamide (1,1'-bis(diphenylphosphine)ferrocene)palladium(II), sodium carbonate, water, dimethylformamide, 110°C, 1 hr, Microwave N-alpha-[(trans-4-[(tert-Butoxycarbonyl)amino]methyl}cyclohexyl)carbonyl]-3-[2-(dimethylamino)pyrimidin-5-yl]-N-[4-(1H-tetrazol-5-yl)phenyl]-L-phenylalaninamide Not Specified
5-bromo-2-(NN-dimethylamino)pyridine Pd(dppf)Cl2, potassium acetate, 1,4-dioxane, 100°C, 12 hrs, N2 2-(2-(N,N-dimethylamino)pyrid-5-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 76%

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N,N-Dimethyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine?

The compound is synthesized via coupling reactions involving boronic ester intermediates. A typical approach involves Suzuki-Miyaura cross-coupling between a pyridyl ether derivative and a pinacol boronate ester under palladium catalysis. For example, describes analogous synthesis routes for related boronic esters, emphasizing the use of ZrCp2HCl as a catalyst for allyloxy-ethoxy coupling. Optimization of reaction conditions (e.g., solvent, temperature, and stoichiometry) is critical to achieving high yields (>80%) .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) to confirm the pyridyl ether linkage and boronic ester moiety. Mass spectrometry (MS) and high-resolution mass spectrometry (HRMS) are essential for validating molecular weight. highlights the use of trifluoroacetic acid (TFA) in deprotecting tert-butyl carbamates during intermediate steps, requiring careful monitoring via thin-layer chromatography (TLC) .

Q. What are the primary applications of this compound in organic synthesis?

The boronic ester group enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl or heteroaryl systems. discusses palladium-catalyzed coupling mechanisms, emphasizing the role of this compound as a boron donor in forming carbon-carbon bonds. Its pyridyl ether moiety may also serve as a directing group in C-H activation reactions .

Q. What purification strategies are effective for isolating this compound?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. recommends reverse-phase HPLC for polar byproducts. Recrystallization from dichloromethane/hexane mixtures may improve purity (>97%) .

Q. Are there specific safety considerations for handling this compound?

While no direct safety data is provided for this compound, outlines general precautions for boronic esters, including avoiding prolonged skin contact and using fume hoods due to potential respiratory irritation. Stability in air varies; storage under inert gas (argon/nitrogen) at –20°C is advised .

Advanced Research Questions

Q. How does the electronic nature of the pyridyl ether moiety influence the reactivity of the boronic ester in cross-coupling reactions?

The pyridyl oxygen acts as an electron-withdrawing group, polarizing the boronic ester and enhancing its electrophilicity. This facilitates transmetallation steps in Suzuki-Miyaura reactions. highlights that substituents on the pyridine ring (e.g., electron-donating/-withdrawing groups) can modulate reaction rates and regioselectivity. Computational studies (e.g., DFT) are recommended to quantify electronic effects .

Q. What mechanistic insights explain contradictions in coupling yields under varying catalytic systems?

Discrepancies in catalytic efficiency (e.g., Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) arise from ligand steric/electronic effects. For example, bulky ligands may hinder access to the boron center, while electron-deficient ligands accelerate oxidative addition. notes that aryl chlorides require stronger bases (e.g., Cs₂CO₃) compared to bromides, impacting reaction pathways .

Q. Can this compound participate in meta-selective C-H borylation reactions?

Yes, under iridium catalysis with directing groups. demonstrates meta-borylation of amide derivatives using anionic ligands. The pyridyl ether in this compound could act as a transient directing group, though competing coordination at boron may require ligand optimization .

Q. How do solvent polarity and proticity affect the stability of the boronic ester during storage?

Non-polar solvents (e.g., toluene) minimize hydrolysis of the dioxaborolane ring. observes decomposition in protic solvents (e.g., methanol) due to boronate ester hydrolysis. Karl Fischer titration is recommended to monitor water content in stored samples .

Q. What analytical techniques resolve ambiguities in NMR spectra caused by dynamic stereochemistry?

Variable-temperature NMR (VT-NMR) can decouple signals from rotamers or atropisomers. For example, the ethanamine side chain may exhibit restricted rotation, splitting signals at room temperature. used ¹³C DEPT-135 to assign quaternary carbons in similar structures .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Boronic Ester Derivatives

ParameterOptimal ConditionReference
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃
SolventTHF/H₂O (3:1)
Reaction Temperature80°C
PurificationSilica gel (hexane/EtOAc)

Q. Table 2: Troubleshooting Common Synthesis Issues

IssueSolutionReference
Low coupling yieldIncrease catalyst loading (5 mol%)
Boronate hydrolysisUse anhydrous solvents
Byproduct formationAdd molecular sieves (4Å)

Critical Analysis of Contradictions

  • Catalyst Selection: emphasizes Pd-based catalysts, while suggests Ir systems for C-H borylation. Researchers must align catalyst choice with reaction type (cross-coupling vs. C-H activation).
  • Solvent Stability: and conflict on methanol compatibility. This compound’s stability should be empirically tested due to structural nuances.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Dimethyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine
Reactant of Route 2
Reactant of Route 2
N,N-Dimethyl-2-((5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)oxy)ethanamine

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